molecular formula C13H13Cl2N3O3 B2744255 ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 339015-09-7

ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2744255
CAS No.: 339015-09-7
M. Wt: 330.17
InChI Key: AVCONIWYOQKUJH-UHFFFAOYSA-N
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Description

Ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate: is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring, and they are known for their diverse biological and pharmaceutical activities. This particular compound features a dichloro and methoxy group on the phenyl ring, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:

  • Formation of the Triazole Core: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with formamide or other carbonyl-containing compounds.

  • Introduction of the Phenyl Group: The phenyl group with the dichloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions.

  • Esterification: The carboxylate ester group is introduced by reacting the carboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or an acid chloride method.

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The phenyl ring can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the triazole ring or the phenyl group, leading to the formation of different derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Typical reagents include halogens, nitric acid, and various organometallic compounds.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction Products: Reduced triazole derivatives and phenyl compounds.

  • Substitution Products: Halogenated phenyl derivatives and nitro-substituted phenyl compounds.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The triazole core is known for its antimicrobial properties, and derivatives of this compound are studied for their potential use as antifungal and antibacterial agents.

Medicine: Research is ongoing to explore the therapeutic potential of triazole derivatives in treating various diseases, including cancer and infectious diseases. The compound's ability to interact with biological targets makes it a candidate for drug development.

Industry: In the agrochemical industry, triazole derivatives are used as fungicides and herbicides

Mechanism of Action

The mechanism by which ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to desired biological outcomes. The exact molecular pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Ethyl 1-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate: Lacks the methoxy group, which can affect its reactivity and biological activity.

  • Ethyl 1-(2,4-dichloro-5-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.

  • Ethyl 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure but without the methyl group on the triazole ring.

Uniqueness: The presence of the methoxy group on the phenyl ring and the methyl group on the triazole ring makes this compound unique in terms of its chemical behavior and potential applications. These modifications can influence its solubility, stability, and biological activity, distinguishing it from other triazole derivatives.

Properties

IUPAC Name

ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O3/c1-4-21-13(19)12-16-7(2)18(17-12)10-6-11(20-3)9(15)5-8(10)14/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCONIWYOQKUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C)C2=CC(=C(C=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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